3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid
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Overview
Description
3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the dimethyl-oxopropanoic acid group. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly used to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The carbonyl group in the oxopropanoic acid moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group may yield tert-butyl alcohol, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the dimethyl-oxopropanoic acid moiety.
3-tert-Butylphenol: Similar structure but with different substitution patterns on the phenyl ring.
2,5-Dimethyl-3-furoic acid: Contains a furan ring instead of a phenyl ring and different functional groups.
Uniqueness
3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to its combination of a tert-butylphenyl group with a dimethyl-oxopropanoic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H20O3 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C15H20O3/c1-14(2,3)11-8-6-10(7-9-11)12(16)15(4,5)13(17)18/h6-9H,1-5H3,(H,17,18) |
InChI Key |
HCFNHKQKERBBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
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